molecular formula C8H17N3O B12542829 Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl- CAS No. 652154-37-5

Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-

Cat. No.: B12542829
CAS No.: 652154-37-5
M. Wt: 171.24 g/mol
InChI Key: AXMUTCQRCJBOHB-UHFFFAOYSA-N
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Description

Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl- is a chemical compound with the molecular formula C₇H₁₆N₂O It is a derivative of urea, where the hydrogen atoms are replaced by various organic groups

Properties

CAS No.

652154-37-5

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

1-(tert-butyliminomethyl)-1,3-dimethylurea

InChI

InChI=1S/C8H17N3O/c1-8(2,3)10-6-11(5)7(12)9-4/h6H,1-5H3,(H,9,12)

InChI Key

AXMUTCQRCJBOHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=CN(C)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl- typically involves the reaction of tert-butyl isocyanate with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while substitution reactions can produce a variety of substituted ureas.

Scientific Research Applications

Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Urea, N,N’-dimethyl-: A simpler derivative with similar properties but lacking the tert-butyl group.

    Urea, N-tert-butyl-: Contains the tert-butyl group but lacks the dimethyl substitution.

    Thiourea: Similar structure but with a sulfur atom replacing the oxygen.

Uniqueness

Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl- is unique due to the presence of both tert-butyl and dimethyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.

Biological Activity

Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl- (commonly referred to as di-tert-butylurea) is a compound with significant biological activity that has garnered attention in various fields, including pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₉H₂₀N₂O
  • Molecular Weight : 172.27 g/mol
  • CAS Registry Number : 5336-24-3
  • IUPAC Name : Urea, N,N'-bis(1,1-dimethylethyl)-

The structure of di-tert-butylurea features two tert-butyl groups attached to the nitrogen atoms of urea, influencing its solubility and interaction with biological systems.

Mechanisms of Biological Activity

Di-tert-butylurea exhibits various biological activities primarily through its interactions with cellular proteins and enzymes. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Di-tert-butylurea has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and has implications in cancer research where metabolic pathways are often dysregulated.
  • Modulation of Protein Interactions : The compound can affect protein-protein interactions, potentially altering signaling pathways within cells. This is particularly relevant in studies of signal transduction and cellular response mechanisms.

1. Anticancer Research

Recent studies have investigated the potential of di-tert-butylurea as an anticancer agent. It has been observed to induce apoptosis in cancer cell lines by modulating the expression of apoptosis-related proteins. For instance:

Study Cell Line Mechanism Outcome
HeLaApoptosis induction via caspase activationSignificant reduction in cell viability
MCF-7Inhibition of proliferation through metabolic disruptionDose-dependent decrease in growth

2. Neuroprotective Effects

Di-tert-butylurea has also been studied for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress by enhancing antioxidant enzyme activity:

Study Model Mechanism Outcome
Rat modelIncrease in superoxide dismutase levelsReduced neuronal damage in ischemic conditions

Case Study 1: Cancer Cell Apoptosis

A study published in 2005 demonstrated that di-tert-butylurea could effectively induce apoptosis in various cancer cell lines by activating the intrinsic apoptotic pathway. The research highlighted the compound's ability to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Case Study 2: Neuroprotection

In a neuroprotective study involving an animal model of stroke, di-tert-butylurea was administered prior to ischemic injury. Results showed a marked decrease in infarct size compared to controls, suggesting its potential as a therapeutic agent for stroke prevention.

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